molecular formula C13H9F3N2O2 B8400887 3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine

3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine

Cat. No.: B8400887
M. Wt: 282.22 g/mol
InChI Key: KTGXTIGFSASTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine is a useful research compound. Its molecular formula is C13H9F3N2O2 and its molecular weight is 282.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

3-methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H9F3N2O2/c1-8-6-11(18(19)20)7-17-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,1H3

InChI Key

KTGXTIGFSASTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-methyl-5-nitro-pyridine (5.0 g, 28.73 mmol) in toluene (50 mL) is added palladium tetrakis triphenylphosphine (1.66 g, 1.44 mmol), 4-trifluoromethyl phenyl boronic acid (10.92 g, 57.46 mmol), and potassium fluoride (3.34 g, 57.46 mmol). The reaction is purged with nitrogen three times and heated to reflux under nitrogen. At reflux, water (25 mL) is added to the reaction and the reaction is allowed to reflux under nitrogen. The reaction is monitored by HPLC, and upon completion, allowed to cool to room temperature. The reaction is diluted with ethyl acetate and Celite is added, followed by water. This mixture is then filtered through a pad of Celite. The solution is poured into a separatory funnel and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by flash column chromatography (5.6 g, 19.71 mmol).
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5 g
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palladium tetrakis triphenylphosphine
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1.66 g
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10.92 g
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3.34 g
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50 mL
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Synthesis routes and methods III

Procedure details

To a mixture of 4-(trifluoromethyl)phenylboronic acid (285 mg, 1.5 mmol), 2-bromo-3-methyl-5-nitropyridine (216 mg, 1.0 mmol), and potassium carbonate (345 mg, 2.5 mmol) in water (1.5 mL) and dioxane (6 mL) was added tetrakis(triphenylphosphine)palladium(0) (40 mg, 0.035 mmol). The resulting mixture was stirred at 80° C. for 4.5 hours. The mixture was cooled to room temperature. Ethyl acetate was added and the mixture was washed with water, then brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 3-methyl-5-nitro-2-(4-(trifluoromethyl)phenyl)pyridine (223 mg, 79%). 1H NMR (400 MHz, CDCl3, δ): 9.35 (s, 1H), 8.42 (s, 1H), 7.77 (d, 2H), 7.69 (d, 2H), 2.51 (s, 3H).
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285 mg
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216 mg
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345 mg
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1.5 mL
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6 mL
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0 (± 1) mol
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